molecular formula C14H13N3OS B14873973 2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide

2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B14873973
M. Wt: 271.34 g/mol
InChI Key: SZNDAVRSYOKFQP-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound that features an indole ring and a thiazole ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Thiazole Derivative: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The indole and thiazole derivatives are then coupled through an acetamide linkage. This can be achieved by reacting the indole derivative with chloroacetyl chloride to form an intermediate, which is then reacted with the thiazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)ethanamide: Similar structure but with an ethanamide linkage instead of an acetamide linkage.

    2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.

Uniqueness

2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide is unique due to its specific combination of an indole ring and a thiazole ring connected via an acetamide linkage

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

2-indol-1-yl-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H13N3OS/c1-10-9-19-14(15-10)16-13(18)8-17-7-6-11-4-2-3-5-12(11)17/h2-7,9H,8H2,1H3,(H,15,16,18)

InChI Key

SZNDAVRSYOKFQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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